Levomefolate Calcium

Catalog No.
S532958
CAS No.
151533-22-1
M.F
C20H23CaN7O6
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomefolate Calcium

CAS Number

151533-22-1

Product Name

Levomefolate Calcium

IUPAC Name

calcium (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H23CaN7O6

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1

InChI Key

VWBBRFHSPXRJQD-QNTKWALQSA-L

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BAY 86-7660; BAY-86-7660; BAY86-7660; BAY 867660; BAY-867660; BAY867660; Levomefolate calcium; LMCA; Bodyfolin, Deplin; L-Methylfolate calcium; Levomefolate calcium; Levomefolinate calcium

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2]

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2]

The exact mass of the compound Levomefolate calcium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levomefolate Calcium (CAS 151533-22-1), the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active, naturally circulating form of folate [1]. Unlike synthetic folic acid, which functions as a prodrug requiring multi-step hepatic reduction via the dihydrofolate reductase (DHFR) enzyme, levomefolate calcium is directly absorbed and utilized by the human body [2]. In industrial and pharmaceutical procurement, it is selected for its Type I crystalline structure, which resolves the oxidative degradation inherent to amorphous folates. This compound serves as the benchmark active pharmaceutical ingredient (API) for premium prenatal vitamins, medical foods, and combination oral contraceptives, offering a precise equimolar substitution ratio (0.451 mg levomefolate calcium equals 0.4 mg folic acid) while bypassing common genetic metabolic bottlenecks[1].

Substituting Levomefolate Calcium with synthetic folic acid, racemic 5-MTHF, or amorphous folate salts introduces critical failures in both pharmacokinetics and manufacturing stability. Folic acid substitution fails in the demographic carrying MTHFR gene polymorphisms, leading to reduced clinical efficacy and the accumulation of Unmetabolized Folic Acid (UMFA), which can mask vitamin B12 deficiency[2]. On the manufacturing side, substituting the crystalline calcium salt with amorphous calcium or glucosamine salts drastically reduces shelf-life; amorphous forms are highly susceptible to thermal and oxidative degradation, requiring the addition of stabilizers like cysteine or strict inert-atmosphere processing [1]. Consequently, procurement must specify the crystalline calcium salt to ensure both patient bioavailability and stability during standard tableting and granulation workflows.

Solid-State Stability and Resistance to Oxidative Degradation

The Type I crystalline form of Levomefolate Calcium demonstrates measurable stability advantages over amorphous alternatives [1]. In comparative 90-day HPLC content assays, the crystalline calcium salt maintained structural integrity and potency, whereas amorphous 5-MTHF calcium and glucosamine salts exhibited susceptibility to thermal and oxidative degradation [1]. Amorphous forms require strict inert environments or the co-formulation of stabilizing agents (such as cysteine) to prevent rapid oxidation upon air exposure, making the crystalline calcium salt the more robust choice for standard manufacturing workflows.

Evidence DimensionOxidative and thermal stability in solid state
Target Compound DataMaintains potency over 90-day testing without specialized stabilizers
Comparator Or BaselineAmorphous 5-MTHF calcium and glucosamine salts
Quantified DifferenceAmorphous forms undergo rapid oxidative degradation upon oxygen exposure requiring cysteine stabilization, whereas the crystalline calcium salt remains stable
Conditions90-day physical appearance and HPLC content assay under ambient and accelerated conditions

Eliminates the need for costly inert-gas manufacturing environments and complex stabilizer formulations during standard wet granulation and tableting.

Bioavailability and UMFA Elimination in MTHFR Polymorphisms

Levomefolate Calcium bypasses the DHFR and MTHFR enzymatic pathways, providing direct systemic absorption[1]. Clinical pharmacokinetic studies reveal that in individuals with the homozygous C677T MTHFR mutation, L-5-MTHF achieves 100% higher bioavailability compared to synthetic folic acid[1]. Furthermore, high-dose folic acid supplementation (>1000 mcg) results in the accumulation of Unmetabolized Folic Acid (UMFA) in the bloodstream in nearly 80% of the population, whereas equimolar administration of Levomefolate Calcium generates zero UMFA [1].

Evidence DimensionSystemic bioavailability and metabolic byproduct generation
Target Compound DataDirect portal absorption yielding 0 nmol/L UMFA
Comparator Or BaselineSynthetic Folic Acid
Quantified Difference100% higher bioavailability in C677T mutation carriers; complete elimination of UMFA accumulation compared to high-dose folic acid
ConditionsOral administration with pharmacokinetic monitoring of plasma folate and UMFA levels

Justifies the procurement cost for prenatal and cardiovascular formulations by guaranteeing efficacy in the demographic unable to metabolize standard folic acid.

Multi-API Matrix Compatibility and Bioequivalence

Levomefolate Calcium exhibits chemical inertness when co-formulated with sensitive active pharmaceutical ingredients[1]. In a 24-week randomized crossover trial evaluating a multi-API oral contraceptive, the co-administration of 0.451 mg levomefolate calcium with ethinylestradiol and drospirenone resulted in geometric mean ratios (GMRs) and 90% confidence intervals for AUC and Cmax that fell strictly within the 80.00-125.00% bioequivalence limits[1]. The presence of the calcium folate salt did not alter the absorption kinetics or degrade the steroid hormones.

Evidence DimensionPharmacokinetic stability in multi-API matrices
Target Compound Data0.451 mg Levomefolate Calcium co-formulated with steroid hormones
Comparator Or BaselineSingle-API administration of the respective hormones
Quantified Difference90% CIs for AUC and Cmax remained entirely within the 80.00-125.00% regulatory bioequivalence range, indicating zero cross-reactivity
Conditions24-week randomized, open-label, crossover bioequivalence trial in healthy women

Validates the compound as a non-reactive ingredient for combination drug products, reducing formulation risk for multi-active tablets.

Premium Prenatal and Maternal Health Supplements

Directly leveraging its 100% higher bioavailability in MTHFR-mutated populations and zero UMFA generation, Levomefolate Calcium is procured for high-end prenatal vitamins [2]. It ensures reliable neural tube defect prophylaxis regardless of the mother's genetic metabolic capacity.

Combination Oral Contraceptives

Supported by its proven bioequivalence and inertness in multi-API matrices, the crystalline calcium salt is utilized in folate-fortified oral contraceptives[1]. It allows manufacturers to compress the folate alongside sensitive steroid hormones (like ethinylestradiol) without degrading the primary contraceptive efficacy.

Medical Foods for Cardiovascular Health

Because it directly supplies the active methyl donor without requiring hepatic conversion, this compound is procured for medical foods aimed at reducing plasma homocysteine levels [2]. Its high solid-state stability ensures a long shelf-life for these specialized therapeutic formulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

497.1335723 Da

Monoisotopic Mass

497.1335723 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9R10K3F2F

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

Prinz-Langhebohi, R.: et al., Br. J. Pharmac., 158, 2014 (2009); Wright, A. et al.: Brit, J. Nutrit., 103, 724 (2010);

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